molecular formula C12H11Cl2N5O2 B5712190 methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate

methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate

Cat. No. B5712190
M. Wt: 328.15 g/mol
InChI Key: FGSGRWFZYDZXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate, commonly referred to as metribuzin, is a chemical compound used as a herbicide. It is widely used in agriculture to control broadleaf weeds and grasses in crops such as soybeans, corn, and sugarcane. The chemical structure of metribuzin consists of a triazine ring with a glycine ester attached to it. In recent years, metribuzin has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Metribuzin acts as an inhibitor of photosynthesis by disrupting the electron transport chain in chloroplasts. It binds to the D1 protein of photosystem II, preventing the transfer of electrons from water to plastoquinone, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Metribuzin has been shown to affect the growth and development of plants by inhibiting cell division and elongation. In animals, metribuzin has been reported to cause liver and kidney damage, as well as reproductive and developmental toxicity. However, the effects of metribuzin on human health are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

Metribuzin has several advantages as a research tool, including its low cost, high purity, and availability. However, its toxicity and potential to contaminate samples must be taken into consideration when using it in lab experiments. Proper safety measures and disposal procedures should be followed to minimize the risk of exposure.

Future Directions

There are several future directions for research on metribuzin. In medicine, further studies are needed to fully understand its potential as an antibacterial, antifungal, and anticancer agent. In environmental science, research should focus on developing methods to reduce the contamination of water sources by metribuzin. In material science, metribuzin can be explored further as a precursor for the synthesis of metal-organic frameworks with potential applications in gas storage and separation. Overall, metribuzin has the potential to be a valuable research tool in various fields, and further investigation is warranted.

Synthesis Methods

Metribuzin is synthesized through a series of chemical reactions starting with the condensation of 4-chloroaniline and cyanuric chloride to produce 4-chloro-6-(4-chloroanilino)-1,3,5-triazine. This intermediate is then reacted with methyl glycinate to produce metribuzin.

Scientific Research Applications

Metribuzin has been extensively studied for its herbicidal properties, but recent research has shown its potential in various fields such as medicine, environmental science, and material science. In medicine, metribuzin has been investigated for its antibacterial, antifungal, and anticancer activities. In environmental science, metribuzin has been studied for its effects on soil microorganisms and its potential to contaminate water sources. In material science, metribuzin has been explored for its use as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

methyl 2-[[4-chloro-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N5O2/c1-21-9(20)6-15-11-17-10(14)18-12(19-11)16-8-4-2-7(13)3-5-8/h2-5H,6H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSGRWFZYDZXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NC(=NC(=N1)Cl)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate

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